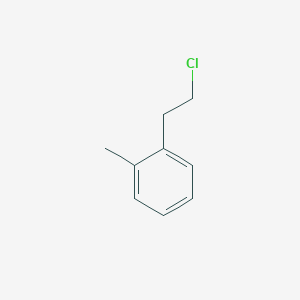

1-(2-Chloroethyl)-2-methylbenzene

Description

Historical Context of Aryl-Alkyl Halide Research

The study of aryl-alkyl halides is deeply rooted in the foundational discoveries of 19th-century organic chemistry. Landmark reactions established the groundwork for synthesizing and manipulating these compounds. The Wurtz reaction, and its subsequent modification by Fittig, provided early methods for forming carbon-carbon bonds by reacting alkyl and aryl halides with sodium metal. acs.org

A pivotal moment in aromatic chemistry came in 1877 with the development of the Friedel-Crafts reactions by Charles Friedel and James Crafts. libretexts.orgwikipedia.orgchemistryviews.org These reactions, which include alkylation and acylation, allowed for the direct attachment of alkyl and acyl groups to an aromatic ring using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.orgpw.live This breakthrough revolutionized the synthesis of substituted aromatic compounds, including the precursors to molecules like 1-(2-Chloroethyl)-2-methylbenzene. Despite their utility, Friedel-Crafts alkylations were known to have limitations, such as the potential for carbocation rearrangements and polyalkylation, where the product is more reactive than the starting material. pw.live

Another cornerstone of organometallic chemistry relevant to aryl halides is the Grignard reaction, discovered by François Auguste Victor Grignard in 1900. wikipedia.org This reaction involves the formation of an organomagnesium halide (Grignard reagent) from an organic halide and magnesium metal. byjus.combyjus.com Aryl halides react with magnesium to form aryl Grignard reagents, which are potent nucleophiles capable of forming new carbon-carbon bonds by reacting with various electrophiles, a process that complements the electrophilic substitution pathways of Friedel-Crafts reactions. byjus.com

These classical reactions collectively established the fundamental principles for the synthesis and reactivity of the aryl-alkyl halide class, to which 1-(2-Chloroethyl)-2-methylbenzene belongs.

Significance of 1-(2-Chloroethyl)-2-methylbenzene in Organic Synthesis Research

The significance of 1-(2-Chloroethyl)-2-methylbenzene in research lies in its utility as a versatile synthetic building block. smolecule.com Its structure contains multiple reactive sites that can be selectively targeted to construct more complex molecules for applications in pharmaceuticals, agrochemicals, and specialty chemicals. smolecule.com

The primary reactivity of the compound is centered on the chloroethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. smolecule.comutexas.edu This allows for a variety of nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism, to introduce new functional groups. smolecule.com For example, reaction with hydroxide (B78521) ions can yield the corresponding alcohol, while reaction with amines can produce substituted phenethylamines. smolecule.com

The aromatic ring itself can participate in electrophilic aromatic substitution reactions, with the existing methyl and chloroethyl groups directing incoming electrophiles to specific positions on the ring. The methyl group can also be oxidized to a carboxylic acid using strong oxidizing agents, further expanding the synthetic possibilities. smolecule.com

Below is a table summarizing the key reaction types of 1-(2-Chloroethyl)-2-methylbenzene.

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Nucleophilic Substitution | Nucleophiles (e.g., OH⁻, NH₂, CN⁻) | Alcohols, Amines, Nitriles, etc. | Introduction of diverse functional groups at the ethyl side-chain. smolecule.comlibretexts.org |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic Acids | Modification of the methyl group to introduce acidity. smolecule.com |

| Reduction | Reducing agents (e.g., LiAlH₄) | 2-Methylbenzyl alcohol | Transformation of the chloroethyl group. smolecule.com |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃/H₂SO₄) | Halogenated or nitrated derivatives | Functionalization of the benzene (B151609) ring. evitachem.com |

This reactivity profile makes 1-(2-Chloroethyl)-2-methylbenzene a valuable precursor. For instance, related phenethyl structures are core components of various pharmaceuticals. The synthesis of 1-(2-phenethyl)-4-piperidone, a key intermediate for the potent analgesic fentanyl, demonstrates the importance of the phenethylamine (B48288) scaffold that can be derived from precursors like 1-(2-Chloroethyl)-2-methylbenzene. researchgate.net

Current Research Gaps and Opportunities in 1-(2-Chloroethyl)-2-methylbenzene Chemistry

Despite its utility, the full potential of 1-(2-Chloroethyl)-2-methylbenzene chemistry has not been exhausted, and several research gaps and opportunities remain.

Synthesis and Selectivity:

Research Gap: The synthesis of 1-(2-Chloroethyl)-2-methylbenzene can be challenging. For example, direct chlorination of 2-methyltoluene can lead to a mixture of products, including isomers and compounds with chlorination on the ring or the methyl group. smolecule.com Similarly, Friedel-Crafts type reactions to build the carbon skeleton can suffer from issues of regioselectivity and polyalkylation. pw.live

Opportunity: There is a need for the development of more selective and efficient catalytic systems for the synthesis of 1-(2-Chloroethyl)-2-methylbenzene. This includes designing catalysts that can precisely control the position of functionalization on the aromatic ring and the alkyl side chain. Modern cross-coupling reactions, which have transformed the synthesis of other aryl halides, remain an underexplored avenue for this specific molecule.

Biocatalysis and Green Chemistry:

Research Gap: The current synthetic routes often rely on traditional methods that may use harsh reagents and produce significant waste. The application of green chemistry principles to the synthesis and transformation of this compound is limited.

Opportunity: The recent discovery of enzymes capable of performing Friedel-Crafts alkylations in nature, such as the enzyme CylK, opens up exciting possibilities for biocatalysis. acs.org Developing enzymatic or chemo-enzymatic routes for the synthesis and derivatization of 1-(2-Chloroethyl)-2-methylbenzene could offer milder reaction conditions, higher selectivity, and improved sustainability.

Exploration of New Derivatives:

Research Gap: While its role as an intermediate is established, the range of complex derivatives synthesized from 1-(2-Chloroethyl)-2-methylbenzene is not extensively documented in publicly available research.

Opportunity: The compound serves as an ideal starting point for creating libraries of novel ortho-substituted phenethyl derivatives. These new molecules could be screened for biological activity, potentially leading to new drug candidates or agrochemicals. The unique steric environment provided by the ortho-methyl group could lead to derivatives with distinct pharmacological or material properties compared to their meta- or para-isomers.

A summary of these research gaps and opportunities is presented in the table below.

| Area | Research Gaps | Opportunities |

| Synthetic Methods | Lack of highly selective and efficient synthetic routes; potential for isomeric impurities. smolecule.compw.live | Development of novel chemo- and regioselective catalysts; exploration of modern cross-coupling reactions. |

| Green Chemistry | Reliance on classical, often non-green, reaction conditions. | Application of biocatalysis inspired by enzymes like CylK acs.org; development of sustainable chemo-enzymatic processes. |

| Derivative Synthesis | Limited exploration of the full scope of accessible derivatives. | Synthesis of novel compound libraries for screening in medicinal and materials science applications. |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQIQERVBHGGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959975 | |

| Record name | 1-(2-Chloroethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39199-37-6 | |

| Record name | 1-(2-Chloroethyl)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39199-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC115885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Aspects of 1 2 Chloroethyl 2 Methylbenzene

Classical Synthetic Approaches for 1-(2-Chloroethyl)-2-methylbenzene

Traditional methods for synthesizing 1-(2-chloroethyl)-2-methylbenzene rely on well-established organic reactions, including Friedel-Crafts alkylation, side-chain halogenation, and the chemical alteration of precursor molecules.

Friedel-Crafts Alkylation Routes and Variations

Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring. adichemistry.com In the context of synthesizing 1-(2-chloroethyl)-2-methylbenzene, this typically involves the reaction of toluene (B28343) with a suitable chloroethylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). adichemistry.comchemguide.co.uk

The reaction mechanism initiates with the activation of the chloroethylating agent by the Lewis acid, generating a highly electrophilic species with significant carbocation character. lumenlearning.com The π-electron system of the toluene ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a σ-complex. adichemistry.com Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the alkylated product. chemguide.co.uklibretexts.org

A significant challenge in the Friedel-Crafts alkylation of toluene is controlling the position of substitution. The methyl group of toluene is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the methyl group. chemguide.co.uk This leads to a mixture of isomers, including 1-(2-chloroethyl)-2-methylbenzene (ortho) and 1-(2-chloroethyl)-4-methylbenzene (B3024688) (para). The ratio of these isomers can be influenced by reaction conditions such as temperature. chemguide.co.uk For instance, at lower temperatures, the ortho product may be favored, while higher temperatures can lead to different isomer distributions. chemguide.co.uk

Another complication is polyalkylation, where the initial product, being more reactive than the starting toluene, undergoes further alkylation. youtube.comcerritos.edu Careful control of reaction stoichiometry and conditions is necessary to maximize the yield of the desired mono-alkylated product.

| Reaction Component | Role in Synthesis | Example |

| Aromatic Substrate | The benzene (B151609) ring to be alkylated. | Toluene |

| Alkylating Agent | Provides the chloroethyl group. | 1,2-Dichloroethane |

| Lewis Acid Catalyst | Activates the alkylating agent. | Aluminum chloride (AlCl₃) |

Side-Chain Halogenation Strategies

An alternative approach involves the direct halogenation of the ethyl side-chain of 2-ethyltoluene. This method avoids the issue of isomeric mixtures on the aromatic ring as the substitution pattern is already established. The challenge lies in achieving selective halogenation at the desired position of the ethyl group.

Radical halogenation, often initiated by UV light or a radical initiator, can be employed. However, this can lead to a mixture of products, with chlorine substituting at either the α- or β-carbon of the ethyl group, as well as potential over-halogenation.

A more controlled method involves the conversion of a precursor with a functional group on the side chain that is more readily and selectively replaced by a chlorine atom.

Ring Functionalization Precursors and Transformations

A versatile strategy for the synthesis of 1-(2-chloroethyl)-2-methylbenzene involves starting with a precursor that already contains the 2-methylphenyl moiety and a two-carbon side chain, which can then be converted to the chloroethyl group. A common precursor is 2-methylphenethyl alcohol.

The hydroxyl group of 2-methylphenethyl alcohol can be converted to a chlorine atom using various chlorinating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. google.com The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (Sₙi mechanism) or an intermolecular attack by a chloride ion (Sₙ2 mechanism), depending on the reaction conditions, to yield the desired 1-(2-chloroethyl)-2-methylbenzene.

Another method involves the use of triphenylphosphine (B44618) and a chlorine source, such as carbon tetrachloride or N-chlorosuccinimide. evitachem.com This proceeds via the Appel reaction mechanism.

| Starting Material | Reagent(s) | Product |

| 2-Methylphenethyl alcohol | Thionyl chloride (SOCl₂) | 1-(2-Chloroethyl)-2-methylbenzene |

| 2-Methylphenethyl alcohol | Triphenylphosphine, Carbon tetrachloride | 1-(2-Chloroethyl)-2-methylbenzene |

Development of Novel and Sustainable Synthetic Pathways

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly methods for chemical synthesis. This has led to research into catalytic and green chemistry approaches for the production of 1-(2-chloroethyl)-2-methylbenzene.

Catalytic Synthesis of 1-(2-Chloroethyl)-2-methylbenzene

Modern catalytic methods aim to improve the selectivity and efficiency of the synthesis while reducing the amount of waste generated. For instance, in Friedel-Crafts type reactions, solid acid catalysts are being explored as alternatives to traditional Lewis acids like AlCl₃. These solid catalysts can be more easily separated from the reaction mixture and potentially reused, simplifying the workup process and minimizing waste.

Catalytic hydrochlorination of 2-methylstyrene (B165405) presents another potential route. This reaction, which involves the addition of hydrogen chloride across the double bond, can be catalyzed by various systems. An anti-Markovnikov hydrochlorination would be required to place the chlorine atom on the terminal carbon of the ethyl group. Photocatalytic methods using acridinium-based catalysts have been shown to facilitate anti-Markovnikov hydrochlorination of styrenes, offering a potential pathway to the desired product under mild conditions. chemicalbook.com

Green Chemistry Approaches in 1-(2-Chloroethyl)-2-methylbenzene Synthesis

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing 1-(2-chloroethyl)-2-methylbenzene, this translates to several potential improvements over classical methods.

One key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like the direct addition of HCl to 2-methylstyrene have a high atom economy.

Another green chemistry principle is the use of safer solvents and reaction conditions. Research into solvent-free reactions or the use of more environmentally benign solvents is an active area. nih.gov For example, some syntheses can be carried out using sonication in the absence of a solvent. nih.gov

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is a cornerstone of green chemistry. While specific enzymatic routes to 1-(2-chloroethyl)-2-methylbenzene are not widely reported, the use of enzymes to create precursors like 2-methylphenethyl alcohol could be a viable green approach. acs.org

Furthermore, the use of renewable energy sources, such as sunlight (photochemistry), to drive reactions represents a sustainable approach. egrassbcollege.ac.in Photoreduction and other light-induced reactions can sometimes offer milder and more selective reaction pathways. egrassbcollege.ac.in

| Green Chemistry Principle | Application in Synthesis |

| Prevention of Waste | Utilizing reactions with high atom economy. |

| Catalysis | Employing recyclable catalysts to minimize waste. acs.org |

| Safer Solvents | Exploring solvent-free conditions or benign solvents. nih.gov |

| Energy Efficiency | Using ambient temperature and pressure, or alternative energy sources like sonication or light. nih.govegrassbcollege.ac.in |

Flow Chemistry Methodologies for Production

A potential flow chemistry setup for the production of 1-(2-chloroethyl)-2-methylbenzene could involve the continuous feeding of toluene and a suitable chloroethylating agent, such as 2-chloroethanol (B45725) or 1,2-dichloroethane, into a heated microreactor or a packed-bed reactor containing a heterogeneous catalyst. nih.gov The use of a solid acid catalyst, like certain zeolites or clays, would facilitate catalyst recovery and product purification, key advantages of flow processes. nih.govresearchgate.net

The precise control over reaction parameters such as temperature, pressure, and residence time, which is inherent to flow reactors, would be crucial in managing the reaction's exothermicity and optimizing the yield and selectivity towards the desired ortho isomer. researchgate.net For instance, a study on the continuous flow Friedel-Crafts alkylation of toluene with 1-octene (B94956) demonstrated the successful use of a silica-supported phosphotungstic acid catalyst, highlighting the potential for such systems in industrial applications. researchgate.net Similarly, the conversion of alcohols to alkyl chlorides has been efficiently performed in continuous flow, suggesting that the chlorination of 2-(o-tolyl)ethanol could be a viable route in a flow system. nih.gov

Table 1: Conceptual Flow Chemistry Parameters for the Synthesis of 1-(2-Chloroethyl)-2-methylbenzene

| Parameter | Proposed Range/Value | Rationale |

| Reactants | Toluene, 2-Chloroethanol | Readily available starting materials. |

| Catalyst | Heterogeneous acid (e.g., Zeolite H-beta, Montmorillonite clay) | Facilitates separation, reusable, and has shown activity in similar alkylations. nih.govresearchgate.net |

| Reactor Type | Packed-Bed Reactor | Provides high catalyst surface area and good mixing. |

| Temperature | 50 - 150 °C | Temperature control is crucial for selectivity in Friedel-Crafts reactions. stackexchange.com |

| Pressure | 1 - 10 bar | To maintain reactants in the liquid phase and control gas evolution. |

| Residence Time | 1 - 20 minutes | Optimized to maximize conversion while minimizing byproduct formation. nih.gov |

| Solvent | Excess Toluene or an inert solvent (e.g., nitromethane) | Toluene can act as both reactant and solvent; nitromethane (B149229) has been used in related kinetic studies. core.ac.uk |

This table presents a conceptual design based on related literature and would require experimental validation for the specific synthesis of 1-(2-chloroethyl)-2-methylbenzene.

Mechanistic Elucidation of Synthetic Routes

The primary route for the synthesis of 1-(2-chloroethyl)-2-methylbenzene is expected to be the Friedel-Crafts alkylation of toluene. The mechanism of this electrophilic aromatic substitution is complex and can be influenced by several factors.

Reaction Pathway Analysis and Transition State Investigations

The reaction pathway for the Friedel-Crafts alkylation of toluene with a chloroethylating agent, such as 2-chloroethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), proceeds through the formation of an electrophile. The Lewis acid coordinates to the chlorine atom of the chloroethylating agent, polarizing the C-Cl bond and generating a carbocation or a carbocation-like species. youtube.com

The electrophile then attacks the electron-rich aromatic ring of toluene, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. adichemistry.com The position of the attack is directed by the methyl group on the toluene ring, which is an ortho-, para-directing group due to its electron-donating nature through hyperconjugation. stackexchange.com This results in the formation of ortho and para substituted isomers.

Finally, a proton is abstracted from the arenium ion by the Lewis acid-halide complex, restoring the aromaticity of the ring and regenerating the catalyst, yielding the final product, 1-(2-chloroethyl)-2-methylbenzene (ortho isomer) and 1-(2-chloroethyl)-4-methylbenzene (para isomer).

Computational studies using Density Functional Theory (DFT) have been employed to investigate the transition states of similar Friedel-Crafts reactions. nih.govchemrxiv.org These studies can provide valuable insights into the energy barriers for the formation of different isomers and help in understanding the regioselectivity of the reaction. For the chloroethylation of toluene, DFT calculations could elucidate the relative stabilities of the transition states leading to the ortho, meta, and para products, thus predicting the most likely reaction pathway under specific conditions.

Kinetic Studies of Formation Reactions

While specific kinetic data for the synthesis of 1-(2-chloroethyl)-2-methylbenzene is scarce, a study on the phenethylation of benzene and toluene with phenethyl chloride provides valuable insights. core.ac.uk The reaction was found to be first-order with respect to the aromatic compound, first-order with respect to the alkyl chloride, and second-order with respect to the aluminum chloride catalyst in a nitromethane solution. core.ac.uk This suggests a complex role for the catalyst, possibly involving the formation of a catalyst dimer.

The apparent activation energy for the phenethylation of toluene was determined to be 25.8 Kcal/mol. core.ac.uk The relative reactivity of toluene to benzene (k_T/k_B) was found to be approximately 2.8, indicating that the methyl group activates the aromatic ring towards electrophilic substitution. core.ac.uk

Table 2: Kinetic Data for the Related Phenethylation of Toluene at 50°C

| Parameter | Value | Reference |

| Reaction Order in Toluene | 1 | core.ac.uk |

| Reaction Order in Phenethyl Chloride | 1 | core.ac.uk |

| Reaction Order in AlCl₃ | 2 | core.ac.uk |

| Apparent Activation Energy (Ea) | 25.8 Kcal/mol | core.ac.uk |

| Relative Reactivity (kT/kB) | ~2.8 | core.ac.uk |

This data is for the phenethylation of toluene and serves as an illustrative example. Kinetic parameters for the chloroethylation of toluene may differ.

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of the synthesis of 1-(2-chloroethyl)-2-methylbenzene are highly dependent on the reaction conditions.

Temperature: In Friedel-Crafts alkylations of toluene, temperature plays a critical role in determining the isomer distribution. chemguide.co.uk At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho and para isomers due to the electronic directing effect of the methyl group. stackexchange.com However, at higher temperatures, the reaction can become reversible, leading to thermodynamic control, which may favor the more sterically stable para isomer or even lead to isomerization to the meta product. stackexchange.comadichemistry.com

Catalyst: The choice and concentration of the Lewis acid catalyst can significantly impact the reaction. Stronger Lewis acids can increase the reaction rate but may also lead to side reactions such as polyalkylation and isomerization. adichemistry.com The use of heterogeneous catalysts in flow systems can offer better control over selectivity by providing a defined number of active sites and minimizing catalyst-induced side reactions. nih.gov

Solvent: The solvent can influence the solubility of the reactants and the stability of the intermediates. Polar solvents like nitromethane have been used in kinetic studies of Friedel-Crafts reactions and can help to solvate the ionic intermediates. core.ac.uk

Reactant Ratio: The molar ratio of toluene to the chloroethylating agent is another important parameter. An excess of toluene is often used to minimize polyalkylation, where the product, being more reactive than toluene itself, undergoes further alkylation. adichemistry.com

Table 3: Expected Influence of Reaction Conditions on the Synthesis of 1-(2-Chloroethyl)-2-methylbenzene

| Condition | Effect on Selectivity (ortho vs. para) | Effect on Yield |

| Low Temperature | Favors ortho and para isomers (kinetic control) | May be lower due to slower reaction rate |

| High Temperature | May favor para isomer or lead to isomerization (thermodynamic control) | Can increase reaction rate but also side reactions |

| High Catalyst Concentration | May decrease selectivity due to side reactions | Can increase conversion up to a certain point |

| Excess Toluene | Can suppress polyalkylation, improving selectivity for mono-substituted product | Can increase overall yield based on the limiting reagent |

Reactivity Profiles and Transformational Chemistry of 1 2 Chloroethyl 2 Methylbenzene

Nucleophilic Substitution Reactions on the Chloroethyl Moiety

The chloroethyl group of 1-(2-chloroethyl)-2-methylbenzene is susceptible to nucleophilic attack, a reaction where an electron-rich nucleophile replaces the chlorine atom. This process is fundamental in synthetic organic chemistry for introducing a wide range of functional groups.

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.comyoutube.com

SN1 Reaction: This is a two-step mechanism. The first and rate-determining step involves the departure of the leaving group (chloride ion) to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The second, faster step is the attack of the nucleophile on this carbocation. masterorganicchemistry.com The stability of the carbocation is a crucial factor; more stable carbocations favor the SN1 pathway. masterorganicchemistry.com In the case of 1-(2-chloroethyl)-2-methylbenzene, the primary nature of the carbon bearing the chlorine atom makes the formation of a primary carbocation energetically unfavorable, thus generally disfavoring a pure SN1 mechanism. stackexchange.com However, the presence of a polar protic solvent can facilitate this pathway. stackexchange.comyoutube.com

SN2 Reaction: This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com The reaction rate depends on the concentrations of both the substrate and the nucleophile. youtube.com This mechanism is favored for primary and secondary alkyl halides and is sensitive to steric hindrance around the reaction center. stackexchange.comquora.com Given that 1-(2-chloroethyl)-2-methylbenzene is a primary alkyl halide, the SN2 mechanism is generally the more probable pathway for its nucleophilic substitution reactions. quora.com

The competition between SN1 and SN2 pathways is influenced by several factors, including the nature of the nucleophile (strong nucleophiles favor SN2), the solvent (polar aprotic solvents favor SN2, while polar protic solvents favor SN1), and the substrate's structure (steric hindrance disfavors SN2). stackexchange.comyoutube.com

The stereochemistry of the product depends on the reaction mechanism:

SN1 Reactions: Because the carbocation intermediate is planar, the nucleophile can attack from either face with equal probability. If the reaction were to occur at a chiral center, this would lead to a racemic mixture of products (both retention and inversion of configuration). masterorganicchemistry.comlibretexts.org

SN2 Reactions: The backside attack of the nucleophile leads to an inversion of the stereochemical configuration at the carbon center, a phenomenon often likened to an umbrella turning inside out. masterorganicchemistry.comlibretexts.org

A wide variety of nucleophiles can be employed in substitution reactions with 1-(2-chloroethyl)-2-methylbenzene. The nucleophile is an electron-rich species that donates a pair of electrons to the electrophilic carbon atom. masterorganicchemistry.com The reactivity of the substrate is influenced by the stability of the leaving group; good leaving groups are weak bases.

| Nucleophile Category | Example Nucleophiles | Potential Products |

| Oxygen Nucleophiles | Hydroxide (B78521) (OH⁻), Alkoxides (RO⁻), Water (H₂O) | Alcohols, Ethers |

| Nitrogen Nucleophiles | Ammonia (NH₃), Amines (RNH₂, R₂NH) | Amines |

| Sulfur Nucleophiles | Hydrosulfide (SH⁻), Thiolates (RS⁻) | Thiols, Thioethers |

| Halide Nucleophiles | Iodide (I⁻), Bromide (Br⁻) | Alkyl iodides, Alkyl bromides |

| Carbon Nucleophiles | Cyanide (CN⁻), Acetylides (RC≡C⁻) | Nitriles, Alkynes |

If a nucleophilic functional group is present elsewhere in the molecule, an intramolecular nucleophilic substitution can occur, leading to the formation of a cyclic product. For instance, if the chloroethyl group is part of a larger molecule containing a suitably positioned hydroxyl or amino group, cyclization can be induced. rsc.orgrsc.orgresearchgate.net The feasibility of such reactions depends on the chain length connecting the nucleophile and the electrophilic carbon, with the formation of five- and six-membered rings being particularly favored.

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of 1-(2-chloroethyl)-2-methylbenzene can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. This type of reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a benzenonium ion. masterorganicchemistry.commsu.edu

The position of the incoming electrophile is directed by the substituents already present on the benzene ring. libretexts.orglibretexts.orglibretexts.org

Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect and hyperconjugation. stackexchange.comsavemyexams.com This increases the electron density of the benzene ring, making it more reactive towards electrophiles than benzene itself. libretexts.orgsavemyexams.com The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to it. savemyexams.comyoutube.comlibretexts.org This is because the carbocation intermediates formed during ortho and para attack are more stabilized by the electron-donating methyl group. vanderbilt.edu

| Electrophilic Aromatic Substitution Reaction | Reagents | Major Products (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Chloroethyl)-2-methyl-4-nitrobenzene, 1-(2-Chloroethyl)-2-methyl-6-nitrobenzene |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo-1-(2-chloroethyl)-2-methylbenzene, 2-Bromo-1-(2-chloroethyl)-6-methylbenzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-1-(2-chloroethyl)-2-methylbenzene, 2-Alkyl-1-(2-chloroethyl)-6-methylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(2-chloroethyl)-2-methylbenzene |

Influence of Activating and Deactivating Groups

The reactivity of the chloroethyl group in 1-(2-chloroethyl)-2-methylbenzene in nucleophilic substitution reactions (SN1 and SN2) is primarily influenced by electronic effects transmitted through the benzene ring. The existing methyl group is an activating group, which donates electron density to the ring through an inductive effect and hyperconjugation. youtube.com This slight increase in electron density can influence the stability of intermediates in substitution reactions.

The introduction of additional substituents on the aromatic ring would further modulate this reactivity.

Activating Groups: Groups such as methoxy (B1213986) (-OCH₃) or additional alkyl groups, particularly at the para-position, would increase the electron density of the ring. This would stabilize the carbocation intermediate in a potential SN1 reaction, thereby increasing its rate. For SN2 reactions, the effect is less direct but enhanced electron density could subtly influence the transition state.

Deactivating Groups: Electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) would significantly decrease the ring's electron density. A deactivating group would destabilize a carbocation intermediate, thus slowing down or inhibiting an SN1 pathway. masterorganicchemistry.com

The following table illustrates the predicted relative rate of nucleophilic substitution based on the nature of a second substituent added to the 1-(2-chloroethyl)-2-methylbenzene ring.

| Substituent (at para-position) | Group Type | Predicted Effect on SN1 Rate |

| -OCH₃ | Strong Activating | Significant Increase |

| -CH₃ | Activating | Increase |

| -H | (Reference) | Baseline |

| -Cl | Weak Deactivating | Decrease |

| -NO₂ | Strong Deactivating | Significant Decrease |

Catalytic Systems for Enhanced Selectivity

To enhance the rate and selectivity of nucleophilic substitution reactions involving substrates like 1-(2-chloroethyl)-2-methylbenzene, which has limited solubility in polar solvents, phase-transfer catalysis (PTC) is a highly effective strategy. crdeepjournal.org PTC facilitates the reaction between a water-soluble nucleophile and a water-insoluble organic substrate. biomedres.us

The catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide, Bu₄N⁺Br⁻) or a crown ether, transports the nucleophilic anion (e.g., CN⁻, OH⁻) from the aqueous phase into the organic phase where the substrate resides. princeton.edu In the organic phase, the "naked" anion is highly reactive, leading to a significantly faster substitution reaction than would occur in a two-phase system without a catalyst. princeton.edu

A key advantage of PTC is its ability to promote reactions under milder conditions, often leading to higher yields and fewer side products, such as those from competing elimination reactions. researchgate.net For example, in the synthesis of nitriles from alkyl chlorides, using a PTC system with sodium cyanide can dramatically improve the efficiency of the substitution.

| Catalyst System | Type | Mechanism of Action | Typical Nucleophiles |

| Quaternary Ammonium Salts (e.g., R₄N⁺X⁻) | Phase-Transfer Catalyst | Transports anionic nucleophile from aqueous to organic phase. | CN⁻, OH⁻, OR⁻, N₃⁻ |

| Crown Ethers (e.g., 18-Crown-6) | Phase-Transfer Catalyst | Solubilizes inorganic salts (e.g., KCN) in organic solvents by sequestering the cation. | CN⁻, F⁻ |

| Micellar Catalysis | Surfactant-based | Forms micelles that create a pseudo-phase where both reactants can congregate and react. researchgate.net | OH⁻, various anions |

Elimination Reactions to Form Unsaturated Species

The chloroethyl side chain of 1-(2-chloroethyl)-2-methylbenzene can undergo elimination of hydrogen chloride (HCl) to form an alkene. This reaction is typically promoted by a base.

E1 and E2 Mechanistic Pathways and Product Distribution

Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). bingol.edu.tr

E2 Mechanism: This is a concerted, one-step process where the base removes a β-hydrogen at the same time the chloride leaving group departs. libretexts.org This pathway is favored by strong, bulky bases (e.g., potassium tert-butoxide) and a higher concentration of the base. The reaction rate is dependent on both the substrate and the base concentration (rate = k[Substrate][Base]). princeton.edu

E1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. A weak base then removes a β-hydrogen in a fast second step. chemistrysteps.com This pathway is favored by weak bases (e.g., ethanol, water) and polar protic solvents that can stabilize the carbocation. The rate is dependent only on the substrate concentration (rate = k[Substrate]). utexas.edu

For 1-(2-chloroethyl)-2-methylbenzene, the primary product of elimination is 2-methylstyrene (B165405). According to Zaitsev's rule , elimination reactions tend to produce the most substituted (and therefore most stable) alkene as the major product. libretexts.orgmasterorganicchemistry.com In this case, 2-methylstyrene is a conjugated system where the double bond is stabilized by the benzene ring, making it the highly favored product regardless of the mechanism.

Synthesis of Styrene Derivatives

The primary application of elimination reactions on 1-(2-chloroethyl)-2-methylbenzene is the synthesis of 2-methylstyrene (also known as o-vinyltoluene). google.com This reaction, a dehydrochlorination, is a crucial transformation for producing this valuable monomer.

The reaction is typically carried out by heating the substrate with a strong base, such as potassium hydroxide (KOH) in an alcoholic solvent. The alcohol acts as a solvent and the alkoxide ion (RO⁻) generated in situ serves as a strong base to facilitate the E2 elimination.

Competition with Nucleophilic Substitution Pathways

Nucleophilic substitution and elimination reactions are often in competition. chemguide.co.uk The outcome for 1-(2-chloroethyl)-2-methylbenzene depends on several key factors:

Nature of the Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. Strong, unhindered bases that are also good nucleophiles (e.g., hydroxide, methoxide) will produce a mixture of SN2 and E2 products. masterorganicchemistry.com Weak bases that are good nucleophiles (e.g., iodide, azide) will favor SN2 substitution. okstate.edu

Temperature: Higher temperatures favor elimination over substitution because elimination has a higher activation energy and results in an increase in the number of molecules, leading to greater entropy. chemguide.co.uk

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor SN2, while polar protic solvents (e.g., ethanol, water) can facilitate SN1/E1 pathways. princeton.edu

The following table provides an illustrative guide to the expected major product based on reaction conditions.

| Reagent | Base/Nucleophile Strength | Temperature | Expected Major Product | Predominant Mechanism |

| CH₃ONa in CH₃OH | Strong Base / Good Nucleophile | 25°C | Substitution Product | SN2 |

| CH₃ONa in CH₃OH | Strong Base / Good Nucleophile | 100°C | Elimination Product (2-Methylstyrene) | E2 |

| KOC(CH₃)₃ (Potassium tert-butoxide) | Strong, Hindered Base | 50°C | Elimination Product (2-Methylstyrene) | E2 |

| NaCN in DMSO | Weak Base / Good Nucleophile | 50°C | Substitution Product | SN2 |

| CH₃OH (Methanol) | Weak Base / Weak Nucleophile | 100°C | Mixture of Substitution and Elimination | SN1 / E1 |

Reactions Involving the Methyl Group

The methyl group attached to the benzene ring is a site of benzylic reactivity. Its C-H bonds are weaker than those of a typical alkane due to the resonance stabilization of the resulting benzylic radical. lumenlearning.com This allows for selective reactions at this position.

Free-Radical Halogenation: In the presence of ultraviolet (UV) light or a radical initiator, 1-(2-chloroethyl)-2-methylbenzene can undergo halogenation (e.g., with Cl₂ or Br₂) specifically at the methyl group. libretexts.orglibretexts.org This reaction proceeds via a free-radical chain mechanism to produce 1-(2-chloroethyl)-2-(halomethyl)benzene. numberanalytics.com N-Bromosuccinimide (NBS) is a particularly effective reagent for selective benzylic bromination. libretexts.org

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). youtube.comlibretexts.orgmasterorganicchemistry.com This reaction requires the presence of at least one benzylic hydrogen. lumenlearning.comlibretexts.org The reaction would convert 1-(2-chloroethyl)-2-methylbenzene into 2-(2-chloroethyl)benzoic acid. This transformation is robust and typically proceeds in good yield. youtube.comorganic-chemistry.org

Oxidation Reactions for Carboxylic Acid Derivatives

The methyl group on the benzene ring of 1-(2-chloroethyl)-2-methylbenzene can be oxidized to a carboxylic acid. This transformation is a common strategy in organic synthesis to introduce a carboxyl group.

One effective method for this oxidation is the use of strong oxidizing agents like potassium permanganate (KMnO₄) in an alkaline solution. The reaction is typically heated to drive it to completion. The initial product is the potassium salt of 2-(2-chloroethyl)benzoic acid, which is then acidified to yield the final carboxylic acid product.

A study on the liquid-phase oxidation of the related compound 2-chlorotoluene (B165313) to 2-chlorobenzoic acid using ozone highlights the challenges and potential of such oxidations. health-man.com.ua While direct ozonolysis primarily attacked the aromatic ring, the addition of a cobalt(II) acetate (B1210297) catalyst and an increase in temperature to 90°C significantly improved the selectivity towards oxidation of the methyl group, achieving a yield of 88.0% for 2-chlorobenzoic acid. health-man.com.ua This suggests that similar catalytic systems could be effective for the oxidation of 1-(2-chloroethyl)-2-methylbenzene.

The resulting product, 2-(2-chloroethyl)benzoic acid, is a valuable intermediate in the synthesis of various other compounds.

Table 1: Oxidation of 1-(2-Chloroethyl)-2-methylbenzene

| Reactant | Reagents | Product |

| 1-(2-Chloroethyl)-2-methylbenzene | 1. KMnO₄, OH⁻, Δ 2. H₃O⁺ | 2-(2-Chloroethyl)benzoic acid |

Benzylic Halogenation and Subsequent Transformations

Benzylic halogenation involves the substitution of a hydrogen atom on the carbon atom adjacent to the aromatic ring (the benzylic position) with a halogen. numberanalytics.com This reaction is significant as it introduces a reactive handle for further chemical modifications. numberanalytics.com The benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org

For 1-(2-chloroethyl)-2-methylbenzene, the methyl group is the site of benzylic halogenation. The reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. libretexts.orglibretexts.org NBS is a convenient source of bromine at a low concentration, which favors radical substitution over addition to the aromatic ring. libretexts.orglibretexts.org

The reaction proceeds via a radical chain mechanism:

Initiation: A small amount of bromine is generated from NBS, which then undergoes homolytic cleavage to form bromine radicals. libretexts.orglibretexts.org

Propagation: A bromine radical abstracts a benzylic hydrogen from the methyl group of 1-(2-chloroethyl)-2-methylbenzene, forming a resonance-stabilized benzylic radical and hydrogen bromide. This radical then reacts with a bromine molecule to yield the product, 1-(2-chloroethyl)-2-(bromomethyl)benzene, and another bromine radical, which continues the chain reaction. ambeed.com

Termination: The reaction is terminated by the combination of any two radicals.

The resulting 1-(2-chloroethyl)-2-(bromomethyl)benzene is a versatile intermediate. The benzylic bromide is a good leaving group and can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For example, it can be converted to an alcohol, ether, or nitrile through reaction with appropriate nucleophiles.

Table 2: Benzylic Bromination of 1-(2-Chloroethyl)-2-methylbenzene

| Reactant | Reagents | Product |

| 1-(2-Chloroethyl)-2-methylbenzene | NBS, light/heat | 1-(2-Chloroethyl)-2-(bromomethyl)benzene |

Rearrangement Reactions and Isomerization Pathways

Intramolecular Rearrangements of the Alkyl Chain

The 2-chloroethyl side chain of 1-(2-chloroethyl)-2-methylbenzene can potentially undergo intramolecular rearrangements, particularly under conditions that favor the formation of a carbocation. The formation of a primary carbocation by the departure of the chloride ion is generally unfavorable. However, neighboring group participation by the adjacent aryl group can facilitate this process through the formation of a bridged intermediate known as a phenonium ion.

This type of rearrangement is analogous to the well-known Wagner-Meerwein rearrangement. In the context of 1-(2-chloroethyl)-2-methylbenzene, the formation of a phenonium ion intermediate could lead to scrambling of the carbon atoms in the ethyl chain. However, significant rearrangement of the stable alkyl chain under normal conditions is not commonly reported. Such rearrangements are more likely to occur under solvolysis conditions or in the presence of strong Lewis acids that can abstract the chloride ion.

Aryl Migration and Related Processes

Aryl migration, also known as a 1,2-aryl shift, is a type of rearrangement where an aryl group moves from one atom to an adjacent atom. pku.edu.cn This process is often observed in carbocation chemistry, where the migration occurs to a more stable carbocationic center. In the context of 1-(2-chloroethyl)-2-methylbenzene, if a carbocation were to form at the benzylic position (for instance, through a different synthetic route starting from a precursor with a leaving group at the benzylic carbon), a 1,2-hydride shift from the adjacent carbon of the ethyl group would be a more likely rearrangement than aryl migration.

However, radical-mediated aryl migrations are also known. rsc.orgsioc-journal.cn These reactions often proceed through a "neophyl-type" rearrangement. rsc.org For a compound like 1-(2-chloroethyl)-2-methylbenzene, a radical abstraction of the chlorine atom could theoretically lead to a primary radical. A subsequent 1,2-aryl shift would result in a more stable benzylic radical. The migratory aptitude of different groups can be influenced by electronic factors. pku.edu.cnnih.gov For instance, aryl groups with electron-donating substituents can have a higher migratory aptitude. nih.gov

While specific examples of aryl migration directly from 1-(2-chloroethyl)-2-methylbenzene are not extensively documented in readily available literature, the principles of carbocation and radical rearrangements suggest that under appropriate conditions, such transformations could be induced.

Derivatization Strategies and Analogue Synthesis Based on 1 2 Chloroethyl 2 Methylbenzene

Synthesis of Substituted Phenethyl Analogs

The most direct derivatization strategy for 1-(2-Chloroethyl)-2-methylbenzene involves the nucleophilic substitution of the chlorine atom. This reaction is a cornerstone for creating a wide array of substituted 2-methylphenethyl analogs. The primary carbon bearing the chlorine atom is accessible to various nucleophiles, typically proceeding through an SN2 mechanism. smolecule.com

Common nucleophiles used in these transformations include:

Amines: Reaction with primary or secondary amines yields the corresponding N-substituted 2-(2-methylphenyl)ethylamines.

Hydroxides: Hydrolysis using hydroxide (B78521) ions leads to the formation of 2-(2-methylphenyl)ethanol. smolecule.com

Alkoxides: Treatment with sodium or potassium alkoxides produces 2-methylphenethyl ethers.

Cyanides: Substitution with cyanide ions provides 3-(2-methylphenyl)propanenitrile, a key intermediate that can be further hydrolyzed to carboxylic acids or reduced to amines.

These reactions facilitate the introduction of diverse functional groups, enabling the synthesis of a broad spectrum of phenethyl analogs with tailored properties for various applications in medicinal chemistry and material science.

Table 1: Synthesis of Substituted Phenethyl Analogs

| Reactant | Nucleophile (Nu⁻) | Product | Product Class |

|---|---|---|---|

| 1-(2-Chloroethyl)-2-methylbenzene | R-NH₂ | N-Alkyl-2-(2-methylphenyl)ethylamine | Secondary Amine |

| 1-(2-Chloroethyl)-2-methylbenzene | OH⁻ | 2-(2-methylphenyl)ethanol | Alcohol |

| 1-(2-Chloroethyl)-2-methylbenzene | RO⁻ | 1-(2-Ethoxyethyl)-2-methylbenzene | Ether |

Preparation of Benzocyclobutane and Related Cyclic Compounds

The ortho-disposed chloroethyl and methyl groups on the benzene (B151609) ring of 1-(2-Chloroethyl)-2-methylbenzene present an opportunity for intramolecular cyclization to form strained ring systems, most notably benzocyclobutane derivatives. While the direct intramolecular alkylation is challenging, related syntheses establish the principle of forming benzocyclobutenes through intramolecular C-H activation or Friedel-Crafts type reactions. organic-chemistry.org

A plausible, though not widely documented, pathway involves a Lewis acid-catalyzed intramolecular Friedel-Crafts alkylation. In this scenario, a strong Lewis acid such as aluminum chloride (AlCl₃) would coordinate with the chlorine atom, promoting the formation of a carbocationic intermediate that could then be attacked by the aromatic ring to close the four-membered ring, yielding 1-methylbenzocyclobutane. The formation of such strained rings is often a key step in the synthesis of more complex polycyclic molecules due to their ability to undergo thermal ring-opening to form reactive o-xylylenes. ias.ac.in

Table 2: Proposed Synthesis of a Benzocyclobutane Analog

| Reactant | Reagent | Proposed Product | Reaction Type |

|---|

Formation of Alkylating Agents for Chemical Probes

By its very nature, 1-(2-Chloroethyl)-2-methylbenzene is an alkylating agent. nih.gov The chloroethyl group can form a covalent bond with electron-rich atoms (nucleophiles) in other molecules. pharmacy180.com This reactivity is fundamental to its use in designing chemical probes for biological systems.

Chemical probes are molecules designed to interact with and label biomolecules like proteins or nucleic acids to study their function. The chloroethyl moiety can act as the "warhead" of such a probe. For example, related compounds containing a chloroethyl group, such as 1-(2-chloroethyl)-1-nitrosourea, are known to alkylate DNA bases like guanine. nih.gov This principle can be applied to design probes where the 2-methylbenzyl group provides a specific scaffold, and the chloroethyl group covalently attaches to a target nucleophile, such as a cysteine or lysine (B10760008) residue on a protein.

Table 3: Alkylation of a Biological Nucleophile

| Alkylating Agent | Biological Target (Example) | Reaction | Application |

|---|

Design and Synthesis of Advanced Organic Intermediates

1-(2-Chloroethyl)-2-methylbenzene serves as a valuable starting block for multi-step syntheses leading to more complex and advanced organic intermediates. Its utility extends beyond simple, one-step derivatizations. For instance, it can be converted into 2-(2-methylphenyl)ethanamine, a primary amine that is a versatile building block itself.

A typical reaction sequence would be:

Azide (B81097) Formation: Nucleophilic substitution of the chloride with sodium azide (NaN₃) to form 1-(2-azidoethyl)-2-methylbenzene.

Reduction: Reduction of the azide group to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield 2-(2-methylphenyl)ethanamine.

This resulting amine is a key intermediate for the synthesis of amides, imines, and various heterocyclic structures, demonstrating how 1-(2-Chloroethyl)-2-methylbenzene is a precursor to other important synthetic intermediates.

Table 4: Multi-step Synthesis of an Advanced Intermediate

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 1-(2-Chloroethyl)-2-methylbenzene | Sodium Azide (NaN₃) | 1-(2-Azidoethyl)-2-methylbenzene |

Preparation of Heterocyclic Compounds via Cyclization

The reactive chloroethyl group makes 1-(2-Chloroethyl)-2-methylbenzene an excellent substrate for synthesizing heterocyclic compounds. youtube.com These reactions typically involve a reaction with a dinucleophilic species, where an initial intermolecular nucleophilic substitution is followed by an intramolecular cyclization step.

For example, reaction with hydrazine (B178648) can lead to the formation of a substituted pyrazolidine. The initial attack by one nitrogen of hydrazine would displace the chloride, and a subsequent intramolecular cyclization would form the five-membered nitrogen-containing ring. Similarly, reaction with substrates like 2-aminothiophenol (B119425) could lead to the formation of dihydrobenzothiazepine derivatives. These strategies provide access to a wide range of heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. nih.govmdpi.com

Table 5: Example of Heterocyclic Synthesis

| Reactant | Dinucleophilic Reagent | Potential Heterocyclic Product | Ring System |

|---|---|---|---|

| 1-(2-Chloroethyl)-2-methylbenzene | Hydrazine (H₂N-NH₂) | 1-Amino-2-(2-methylbenzyl)pyrazolidine | Pyrazolidine |

Advanced Spectroscopic and Computational Investigations of 1 2 Chloroethyl 2 Methylbenzene and Its Derivatives

In Situ Spectroscopic Monitoring of Reaction Dynamics

The ability to observe chemical reactions as they occur in real-time is crucial for understanding reaction mechanisms. In situ spectroscopic techniques are powerful tools for monitoring the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates without disturbing the reaction system.

Real-time Infrared and Raman Spectroscopy for Mechanistic Studies

Real-time Infrared (IR) and Raman spectroscopy are invaluable for tracking changes in the vibrational modes of molecules during a reaction, providing a direct window into the evolution of chemical bonds. For a reaction involving 1-(2-chloroethyl)-2-methylbenzene, such as a Friedel-Crafts-type intramolecular cyclization to form 4-methylindane, these techniques can monitor the key bond changes.

The progress of the reaction can be followed by observing the disappearance of the C-Cl stretching vibration, typically found in the 650-850 cm⁻¹ region of the IR spectrum, which indicates the consumption of the starting material. Concurrently, the formation of new C-C bonds and changes in the aromatic C-H bending patterns would signify the formation of the cyclized product.

Hypothetical Real-time IR Data for the Cyclization of 1-(2-chloroethyl)-2-methylbenzene

| Time (minutes) | Absorbance at C-Cl stretch (e.g., ~730 cm⁻¹) | Absorbance of Product-specific Peak (e.g., ~850 cm⁻¹) |

| 0 | 0.98 | 0.01 |

| 5 | 0.75 | 0.24 |

| 10 | 0.52 | 0.47 |

| 20 | 0.21 | 0.78 |

| 30 | 0.05 | 0.94 |

| 60 | <0.01 | 0.99 |

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement IR data by providing clear signals for the aromatic ring vibrations and C-C bond formations, with the added advantage of being less susceptible to interference from aqueous or polar solvents.

Advanced Nuclear Magnetic Resonance Techniques for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques like two-dimensional (2D) NMR (e.g., COSY, HSQC), is a powerful tool for reaction monitoring and identifying the structure of intermediates and products in solution. For reactions involving 1-(2-chloroethyl)-2-methylbenzene, ¹H NMR can track the disappearance of the triplet signals corresponding to the -CH₂Cl and -CH₂-Ar protons of the starting material and the appearance of new signals corresponding to the product.

In cases where reaction intermediates, such as a secondary carbocation formed at the benzylic position during an elimination or substitution reaction, have a sufficient lifetime, specialized NMR techniques can be employed for their detection and characterization. For instance, low-temperature NMR experiments can slow down the reaction rates, allowing for the observation of otherwise transient species. Furthermore, diffusion-ordered spectroscopy (DOSY) can be used to distinguish between different species in the reaction mixture based on their diffusion coefficients, providing another layer of information for identifying intermediates and products.

Mass Spectrometric Studies of Reaction Intermediates and Fragmentation Pathways

Mass spectrometry (MS) is an essential technique for identifying the molecular weight of reactants, products, and intermediates, as well as for elucidating their structures through fragmentation analysis.

High-Resolution Mass Spectrometry for Product Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. In the analysis of reaction products from 1-(2-chloroethyl)-2-methylbenzene, HRMS would be critical in confirming the identity of the expected products and identifying any unexpected byproducts. For example, if a reaction is intended to substitute the chlorine atom with a methoxy (B1213986) group to form 1-(2-methoxyethyl)-2-methylbenzene, HRMS would be able to confirm the elemental formula of the product as C₁₀H₁₄O, distinguishing it from other potential isomers or byproducts with different elemental compositions.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) involves the selection of a specific ion (a precursor ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique is exceptionally useful for distinguishing between isomers and for determining the connectivity of atoms within a molecule.

For 1-(2-chloroethyl)-2-methylbenzene, the primary fragmentation pathway in an electron ionization (EI) mass spectrum would likely involve the loss of a chlorine radical or a neutral HCl molecule. A characteristic fragment would be the tropylium-like ion resulting from the loss of the chloroethyl side chain. By analyzing the fragmentation patterns of the parent molecule and its reaction products, one can piece together their structures. For instance, the fragmentation pattern of a cyclized product like 4-methylindane would be significantly different from that of the linear starting material.

Illustrative MS/MS Fragmentation Data for the [M-Cl]⁺ Ion of 1-(2-chloroethyl)-2-methylbenzene

| Precursor Ion (m/z) | Collision Energy (eV) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 119.08 | 15 | 105.07 | [C₈H₉]⁺ (Methyltropylium ion) |

| 119.08 | 15 | 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 119.08 | 25 | 77.04 | [C₆H₅]⁺ (Phenyl ion) |

Computational Chemistry for Reaction Pathway Prediction and Mechanistic Insights

Computational chemistry, utilizing methods such as Density Functional Theory (DFT) and ab initio calculations, serves as a powerful predictive tool to complement experimental findings. These methods can be used to model reaction pathways, calculate the energies of reactants, transition states, intermediates, and products, and predict spectroscopic properties.

For 1-(2-chloroethyl)-2-methylbenzene, computational models can be used to explore the potential energy surfaces of various possible reactions, such as nucleophilic substitution, elimination, or intramolecular cyclization. By calculating the activation energies for different pathways, it is possible to predict the most likely reaction mechanism and the expected product distribution under different conditions.

Furthermore, computational methods can be used to calculate theoretical IR, Raman, and NMR spectra for proposed intermediates and products. These calculated spectra can then be compared with experimental data to confirm the identity of observed species. For example, the calculated vibrational frequencies for a proposed transition state structure can provide insight into the key bond-breaking and bond-forming events that occur during the reaction. This synergy between computational prediction and experimental observation is a cornerstone of modern mechanistic chemistry.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of molecules like 1-(2-Chloroethyl)-2-methylbenzene. nepjol.info By applying DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, a detailed understanding of the molecule's structure, electronic distribution, and reactivity can be achieved. nepjol.info

Studies on analogous molecules, such as ethylbenzene (B125841), provide insight into the electronic characteristics that would be pertinent to 1-(2-Chloroethyl)-2-methylbenzene. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nepjol.info A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface. For an ortho-substituted benzene (B151609) derivative like 1-(2-Chloroethyl)-2-methylbenzene, the benzene ring is expected to have the most negative potential due to its concentrated electron density, making it a site susceptible to electrophilic attack. nepjol.info The presence of the chloroethyl and methyl groups will modulate this potential map, influencing regioselectivity in reactions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity. These include electronegativity, chemical potential, hardness, and softness. nepjol.info These parameters provide a quantitative basis for comparing the reactivity of 1-(2-Chloroethyl)-2-methylbenzene with its isomers or other related compounds. The reactivity of the chloroethyl group, particularly its susceptibility to nucleophilic substitution or elimination reactions, can also be investigated. For example, DFT can model the transition state for the formation of a carbocation intermediate, which is a plausible step in reactions involving the cleavage of the C-Cl bond, similar to mechanisms observed for related compounds like 2-chloro-2-phenylethane. vaia.comdoubtnut.comvedantu.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-(2-Chloroethyl)-2-methylbenzene

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity. nepjol.info |

| Dipole Moment | ~2.1 D | Quantifies the overall polarity of the molecule. |

| Chemical Hardness | 3.15 eV | Measures resistance to change in electron distribution. nepjol.info |

| Electrophilicity Index | 2.05 eV | Describes the propensity to accept electrons. nepjol.info |

Molecular Dynamics Simulations of the Conformational Landscape

The conformational flexibility of 1-(2-Chloroethyl)-2-methylbenzene is primarily dictated by rotation around the single bonds of the chloroethyl side chain. Molecular Dynamics (MD) simulations offer a method to explore the potential energy surface and identify stable conformers and the energy barriers between them. nih.govmdpi.com

The key degrees of freedom are the torsion angles involving the side chain relative to the benzene ring. Specifically, these are:

τ1 (C_ring–C_ring–C_alpha–C_beta): Defines the orientation of the ethyl group relative to the plane of the benzene ring.

τ2 (C_ring–C_alpha–C_beta–Cl): Defines the orientation of the chlorine atom.

Computational studies on similar molecules like ethylbenzene have shown two primary low-energy conformations: a perpendicular (or gauche) form, where the C-C bond of the side chain is roughly perpendicular to the plane of the ring, and a bisected (or anti) form, where it lies in the plane of the ring. researchgate.net For 1-(2-Chloroethyl)-2-methylbenzene, the perpendicular conformer is expected to be the global minimum due to reduced steric hindrance. The presence of the ortho-methyl group would likely increase the energy of the bisected conformer.

MD simulations can track the positions of all atoms over time, allowing for the characterization of the conformational landscape. mdpi.com By simulating the molecule in a solvent box, the influence of the environment on conformational preference can also be assessed. The results of such simulations can be visualized as a potential energy surface (PES) as a function of the key dihedral angles, revealing the most populated (lowest energy) conformational states. researchgate.net

Ab Initio Calculations for Thermochemical and Kinetic Parameters

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are employed to determine precise thermochemical and kinetic data. High-level composite methods can be used to calculate standard enthalpies of formation (ΔfH°), entropies, and heat capacities for 1-(2-Chloroethyl)-2-methylbenzene.

These methods are crucial for establishing a reliable thermochemical database. For instance, the enthalpy of formation provides a measure of the molecule's intrinsic stability. Kinetic parameters for potential reactions, such as thermal decomposition, can also be modeled. A likely unimolecular reaction for this compound is the elimination of hydrogen chloride (HCl) to form 2-vinyltoluene. Ab initio calculations can be used to compute the structure and energy of the reactant, the products, and, most importantly, the transition state for this elimination reaction. This allows for the determination of the activation energy (Ea) and the pre-exponential factor (A), which are essential for predicting reaction rates at different temperatures.

Crystallographic Analysis of Solid-State Structures (if applicable to derivatives)

1-(2-Chloroethyl)-2-methylbenzene is a liquid at standard conditions, precluding direct single-crystal X-ray diffraction analysis. However, crystallographic analysis can be performed on solid derivatives. The creation of a crystalline derivative, for example, through reaction with a suitable agent to form a urea, thiourea, or an amide, allows for the investigation of its three-dimensional structure in the solid state.

The analysis of such a derivative would provide precise information on bond lengths, bond angles, and torsion angles within the 1-(2-chloroethyl)-2-methylphenyl moiety. Crucially, it would reveal the packing arrangement of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds (if applicable), halogen bonds (C-Cl···X), and π-stacking interactions involving the benzene ring.

Studies on analogous ortho-substituted compounds, like o-toluic acid and o-chlorobenzoic acid, demonstrate that the interplay between different functional groups (in this case, methyl and chloro) can lead to complex and sometimes disordered packing arrangements. rsc.org A crystallographic analysis of a derivative of 1-(2-Chloroethyl)-2-methylbenzene would similarly elucidate how the combination of the chloroethyl group and the ortho-methyl group directs the supramolecular assembly.

Advanced Chromatographic Techniques for Separation and Purity Analysis

Chromatography is the cornerstone for the separation and purity assessment of 1-(2-Chloroethyl)-2-methylbenzene. nih.gov Given its volatility and thermal stability, Gas Chromatography (GC) is a highly suitable technique.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for both the separation and identification of 1-(2-Chloroethyl)-2-methylbenzene and its potential impurities. oup.com A typical GC method would employ a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. oup.com The sample is injected, vaporized, and separated based on boiling point and interaction with the stationary phase. The mass spectrometer detector then provides mass spectra for each eluting peak, allowing for positive identification based on the fragmentation pattern. This technique is ideal for identifying isomeric impurities (e.g., 1-(2-chloroethyl)-3-methylbenzene (B1603715) and 1-(2-chloroethyl)-4-methylbenzene) and byproducts from synthesis. Headspace GC-MS (HS-GC-MS) can also be used for analyzing trace levels of the compound in various matrices. chromatographyonline.comnemc.us

High-Performance Liquid Chromatography (HPLC): HPLC is another essential technique, particularly for analyzing non-volatile impurities or for preparative separation. A significant challenge for analyzing 1-(2-Chloroethyl)-2-methylbenzene with HPLC is its lack of a strong chromophore, making detection by standard UV-Vis detectors inefficient. dtic.mil To overcome this, derivatization is often necessary. The molecule could be reacted with a reagent that attaches a UV-active or fluorescent tag. For example, similar chloroethyl compounds have been analyzed after derivatization to form highly UV-active sulfilimines. dtic.mil A reversed-phase HPLC method, using a C18 column with a mobile phase such as an acetonitrile/water gradient, would then be used to separate the derivatized analyte from impurities. dtic.mil

Table 2: Exemplar Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| GC-MS | 30 m x 0.25 mm, 5% phenyl-methylpolysiloxane | Helium (~1 mL/min) oup.com | Mass Spectrometer (MS) | Purity analysis, identification of volatile impurities and isomers. oup.com |

| HPLC | C18, 4.6 x 250 mm, 5 µm | Acetonitrile/Water Gradient | UV-Vis (post-derivatization) dtic.mil | Quantification, separation from non-volatile materials. |

Applications in Chemical Synthesis and Materials Science Involving 1 2 Chloroethyl 2 Methylbenzene

Role as a Building Block in Organic Synthesis

The unique arrangement of functional groups in 1-(2-chloroethyl)-2-methylbenzene dictates its reactivity and utility as a foundational molecule in the construction of more complex chemical structures.

Precursor for Specialty Chemicals Production

1-(2-Chloroethyl)-2-methylbenzene serves as a key intermediate in the synthesis of a variety of specialty chemicals, including pharmaceuticals and agrochemicals. smolecule.com The reactivity of the chloroethyl group, which acts as a good leaving group in nucleophilic substitution reactions, allows for the introduction of diverse functionalities. smolecule.com This makes it a valuable precursor for creating molecules with specific biological or material properties.

The manufacturing process for these specialty chemicals often involves the strategic modification of the chloroethyl side chain. For instance, substitution of the chlorine atom with amines, alcohols, or other nucleophiles can lead to a wide array of derivatives. evitachem.com This versatility underscores its importance in industrial chemistry for producing high-value, specialized compounds. smolecule.com

Intermediate in Multi-Step Synthetic Sequences

In the context of multi-step synthesis, 1-(2-chloroethyl)-2-methylbenzene is a valuable intermediate due to its dual reactivity. youtube.comlibretexts.org The molecule possesses two primary sites for reaction: the chloroethyl side chain and the aromatic ring.

The chloroethyl group is susceptible to nucleophilic substitution (Sₙ2) reactions, where the chlorine atom is displaced by a nucleophile. evitachem.com This pathway is fundamental for elongating the carbon chain or introducing heteroatoms.

Simultaneously, the benzene (B151609) ring can undergo electrophilic aromatic substitution. The existing methyl and chloroethyl groups are both ortho, para-directing substituents. This directing effect is crucial for controlling the regiochemistry of subsequent reactions, such as nitration or halogenation, on the aromatic ring. libretexts.org The strategic ordering of these reaction steps is a cornerstone of designing efficient synthetic routes to complex target molecules. youtube.comlibretexts.org

The table below summarizes the key synthetic transformations involving 1-(2-chloroethyl)-2-methylbenzene.

| Reaction Type | Reagent Examples | Resulting Functional Group / Product Type |

| Nucleophilic Substitution | R-NH₂, R-OH, NaCN | Amines, Ethers, Nitriles |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitrated aromatic ring, Brominated aromatic ring |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃, R-COCl/AlCl₃ | Alkylated aromatic ring, Acylated aromatic ring |

Utilization in Polymer and Material Science Research

While less documented than its role in organic synthesis, the chemical structure of 1-(2-chloroethyl)-2-methylbenzene offers significant potential for applications in polymer and materials science. Its reactive chloroethyl group can be leveraged to create novel materials with tailored properties.